N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-pyridin-2-yloxycyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-14(2)10-6-5-7-11(10)15-12-8-3-4-9-13-12/h3-4,8-11H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDLLCYASNTXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine typically involves the reaction of 2-hydroxy pyridine with cyclopentanone in the presence of a base to form the pyridin-2-yloxy cyclopentanone intermediate. This intermediate is then subjected to reductive amination with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted amines, N-oxide derivatives, and other functionalized cyclopentane derivatives .
Scientific Research Applications
Chemistry
N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create more complex organic molecules. The compound can be oxidized to form N-oxide derivatives or reduced to yield amine derivatives.
Biology
Research indicates that this compound may possess significant biological activity :
- Enzyme Interactions : The pyridin-2-yloxy group can interact with enzyme active sites through hydrogen bonding, potentially inhibiting specific enzymes involved in inflammatory pathways.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Medicine
Ongoing research is exploring the potential of this compound as a therapeutic agent . Its interaction with biological targets positions it as a promising candidate for drug development, particularly in neurology.
Case Studies and Research Findings
Recent studies have underscored several aspects of the biological activity of this compound:
- Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in inflammatory responses, akin to other pyridine derivatives known for their anti-inflammatory properties.
- Neuroprotective Effects : Investigations are ongoing into its potential as a neuroprotective agent in models of neurodegenerative diseases.
- Mechanistic Studies : Future research aims to elucidate the interaction mechanisms at the molecular level, which could enhance understanding of its therapeutic potential.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds and other interactions with the active sites of enzymes, while the N,N-dimethylamine group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Key Observations :
- Pyridine Connectivity : The target compound’s pyridin-2-yloxy group introduces an ether linkage, unlike the direct ethyl linkage in the analog from . This ether bond may enhance rigidity and reduce conformational flexibility compared to the ethyl-linked analog.
- Amine Substitution : The dimethylamine group in the target compound contrasts with the tetrahydro-2H-pyran-4-amine in , which may influence solubility and hydrogen-bonding capacity.
- Molecular Weight : The target compound (206.29 g/mol) is lighter than the piperidine-containing analog in (399.58 g/mol), suggesting differences in bioavailability or synthetic accessibility.
Computational and Theoretical Insights
For example:
- Exact Exchange Contributions : Becke’s hybrid functional (B3LYP) might model the electron density distribution of the pyridin-2-yloxy group.
- Correlation Energy : The Colle-Salvetti formula could estimate intermolecular interactions, critical for understanding its behavior in solution or solid states.
Biological Activity
N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine is a heterocyclic organic compound notable for its potential biological activities. This compound features a cyclopentane ring that is substituted with a pyridin-2-yloxy group and an N,N-dimethylamine group, which are critical for its interaction with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a unique structural configuration that influences its biological activity. The cyclopentane ring provides a balance between rigidity and flexibility, allowing for effective interactions with enzyme active sites.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyridin-2-yloxy Cyclopentanone Intermediate : Reaction of 2-hydroxy pyridine with cyclopentanone in the presence of a base.
- Reductive Amination : The intermediate is subjected to reductive amination with dimethylamine to yield the final product.
Biological Activity
This compound has been studied for its interactions with various enzymes and receptors, indicating potential therapeutic applications, particularly in neurology.
The biological activity of this compound is primarily attributed to:
- Interaction with Enzymes : The pyridin-2-yloxy group can form hydrogen bonds and other interactions with enzyme active sites.
- Enhanced Lipophilicity : The N,N-dimethylamine group increases the compound's ability to penetrate biological membranes, facilitating its action within cells.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyridine derivatives known for anti-inflammatory properties .
- Neuroprotective Effects : There is ongoing research into its potential as a neuroprotective agent, particularly in models of neurodegenerative diseases .
- Case Studies :
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| N,N-dimethyl-2-(pyridin-2-yloxy)cyclohexan-1-amine | Cyclohexane | Similar enzyme inhibition properties |
| N,N-dimethyl-2-(pyridin-2-yloxy)cyclobutan-1-amine | Cyclobutane | Potentially less effective due to ring strain |
Future Directions
Research into this compound continues to expand, focusing on:
- In Vivo Studies : Further testing in animal models to confirm its efficacy and safety profile.
- Mechanistic Studies : Detailed exploration of its interaction mechanisms at the molecular level.
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine?
The synthesis typically involves two key steps: (1) introducing the pyridin-2-yloxy group to a cyclopentane scaffold via nucleophilic substitution, and (2) dimethylation of the amine. For example, a cyclopentane derivative with a hydroxyl group (e.g., 2-hydroxycyclopentan-1-amine) can react with 2-chloropyridine under basic conditions (e.g., NaH or K₂CO₃) to form the pyridinyloxy linkage. Subsequent dimethylation may employ methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Q. How is the compound characterized using spectroscopic methods?
- NMR Spectroscopy : H and C NMR are critical for confirming the cyclopentane ring, pyridinyloxy substituent, and dimethylamine group. Key signals include aromatic protons (δ 7.0–8.5 ppm for pyridine), cyclopentane ring protons (δ 1.5–3.0 ppm), and dimethylamine (singlet at δ 2.2–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, ensuring correct molecular formula assignment.
- IR Spectroscopy : Stretching vibrations for C-O (pyridinyloxy, ~1250 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) provide structural validation .
Q. What solvents and reaction conditions are optimal for its stability?
The compound is stable in anhydrous, aprotic solvents (e.g., dichloromethane, DMF) under inert atmospheres (N₂ or Ar). Avoid prolonged exposure to moisture or strong acids/bases, which may hydrolyze the amine or pyridinyloxy group. Storage at –20°C in amber vials is recommended to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical uncertainties in the cyclopentane ring?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of stereochemistry. For example, the spatial arrangement of the pyridinyloxy and dimethylamine groups can be validated against calculated dihedral angles and torsion parameters. This is critical for distinguishing between cis/trans isomers or enantiomers .
Q. What strategies address contradictions in biological activity data across studies?
- Assay Replication : Perform dose-response curves in triplicate across independent experiments to account for variability.
- Control Compounds : Use structurally similar analogs (e.g., N-benzyl-2,2-dimethylcyclopentan-1-amine) as positive/negative controls to validate target specificity .
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to confirm mechanisms. Discrepancies may arise from off-target effects or assay sensitivity limits .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to proteins like GPCRs or kinases. For instance, the pyridinyloxy group may form π-π interactions with aromatic residues in binding pockets, while the dimethylamine group participates in hydrogen bonding. QSAR studies can further optimize substituents for enhanced affinity .
Q. What analytical methods resolve synthetic byproducts or impurities?
- HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection and MS coupling identifies impurities via retention time and mass/UV spectra.
- 2D NMR (COSY, HSQC) : Differentiates regioisomers (e.g., pyridin-2-yloxy vs. pyridin-3-yloxy) by correlating proton and carbon shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
